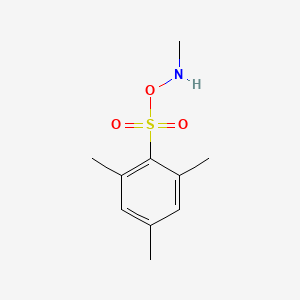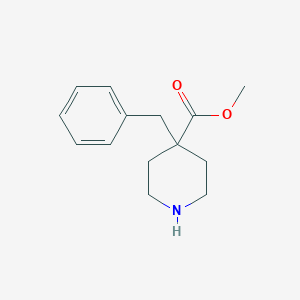
Methyl 4-benzylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-benzylpiperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzylpiperidine-4-carboxylate typically involves the reaction of ethyl isonipecotate with benzyl bromide. The process begins with the preparation of ethyl 1-benzylpiperidine-4-carboxylate, which is then converted to the methyl ester form. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like diisopropylamine and n-butyllithium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-benzylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of methyl 4-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This action is mediated through its interaction with monoamine transporters and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A compound with similar structure but without the ester group.
Benzylpiperazine: A compound with a similar piperidine ring but different substituents.
Tetrahydroisoquinoline: A compound with a similar nitrogen-containing ring structure.
Uniqueness
Methyl 4-benzylpiperidine-4-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
methyl 4-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(7-9-15-10-8-14)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
InChI-Schlüssel |
MIKVPOWIJNZEHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCNCC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

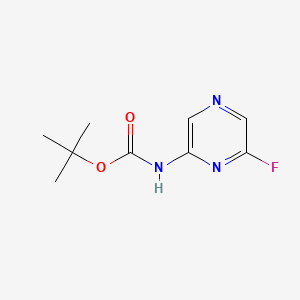

![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
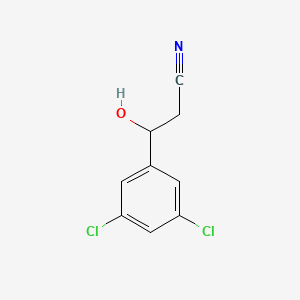

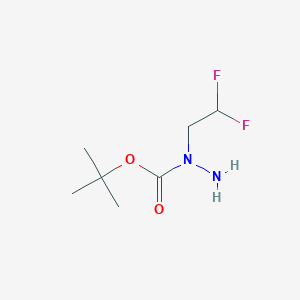
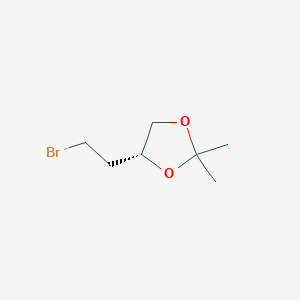

![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
